Home > Products > Screening Compounds P66525 > 7-(Phenyl(pyrrolidin-1-yl)methyl)quinolin-8-ol
7-(Phenyl(pyrrolidin-1-yl)methyl)quinolin-8-ol - 1239723-28-4

7-(Phenyl(pyrrolidin-1-yl)methyl)quinolin-8-ol

Catalog Number: EVT-508129
CAS Number: 1239723-28-4
Molecular Formula: C20H20N2O
Molecular Weight: 304.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-(Phenyl(pyrrolidin-1-yl)methyl)quinolin-8-ol is a complex organic compound with the molecular formula C20H20N2O. This compound features a quinoline core substituted with a phenyl group and a pyrrolidine group. It is classified as a quinoline derivative, which is notable for its diverse biological activities and applications in medicinal chemistry and material science. The compound is primarily studied for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities, making it a significant candidate in drug discovery and development.

Synthesis Analysis

Methods

The synthesis of 7-(Phenyl(pyrrolidin-1-yl)methyl)quinolin-8-ol typically involves multi-step organic reactions. A common synthetic route includes:

  1. Condensation Reaction: The initial step involves the condensation of 8-hydroxyquinoline with a phenylpyrrolidine derivative. This reaction is often catalyzed and requires specific solvents to optimize yield.
  2. Formation of Intermediates: The reaction may produce various intermediates that are further processed to obtain the final product.
  3. Purification: The synthesized compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Technical Details

The synthesis may utilize reagents such as:

  • Catalysts: To enhance reaction rates and yields.
  • Solvents: Commonly used solvents include ethanol or dimethylformamide, which facilitate the reaction conditions.
  • Temperature Control: Reactions are typically conducted under controlled temperatures to ensure optimal conditions for product formation.
Molecular Structure Analysis

Structure

The molecular structure of 7-(Phenyl(pyrrolidin-1-yl)methyl)quinolin-8-ol consists of:

  • A quinoline ring system, which is a bicyclic structure containing both benzene and pyridine rings.
  • A phenyl group attached through a pyrrolidine moiety, which adds to the compound's complexity and potential reactivity.

Data

Key structural data include:

  • Molecular Weight: 304.39 g/mol.
  • InChI Code: The International Chemical Identifier for this compound provides a unique representation of its structure, facilitating database searches and chemical communication.
Chemical Reactions Analysis

Reactions

7-(Phenyl(pyrrolidin-1-yl)methyl)quinolin-8-ol undergoes various chemical reactions, including:

  1. Oxidation: This reaction introduces oxygen-containing functional groups into the molecule, potentially altering its biological activity.
  2. Reduction: Reduction processes can modify existing functional groups or reduce double bonds within the structure.
  3. Substitution Reactions: Nucleophilic substitution can occur at various positions on the quinoline or phenyl rings, allowing for further functionalization of the molecule.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation processes.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
  • Nucleophiles: Amines or thiols used in substitution reactions, often facilitated by a basic environment.
Mechanism of Action

The mechanism of action for 7-(Phenyl(pyrrolidin-1-yl)methyl)quinolin-8-ol involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, inhibiting their activity through various interactions:

  1. Hydrogen Bonding: The presence of hydroxyl groups allows for hydrogen bonding with target proteins.
  2. π–π Interactions: The aromatic nature of the quinoline and phenyl groups facilitates π–π stacking interactions with nucleobases or other aromatic residues in proteins.
  3. Hydrophobic Interactions: Non-polar regions of the molecule interact favorably with hydrophobic pockets in target proteins, enhancing binding affinity.

These interactions can lead to significant changes in biological activity, making this compound a valuable candidate for therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

7-(Phenyl(pyrrolidin-1-yl)methyl)quinolin-8-ol is typically characterized as a solid at room temperature with specific melting points that can vary based on purity and synthesis conditions.

Chemical Properties

Key chemical properties include:

  • Solubility: Solubility profiles in various solvents are essential for determining its applicability in biological systems.
  • Stability: The stability of the compound under different pH conditions can affect its performance in biological assays.

Relevant analyses often include spectral data (NMR, IR) to confirm structural integrity and purity.

Applications

Scientific Uses

7-(Phenyl(pyrrolidin-1-yl)methyl)quinolin-8-ol has several important applications in scientific research:

  1. Medicinal Chemistry: Investigated for its potential therapeutic properties against various diseases, including cancer and infections.
  2. Material Science: Explored for use as a ligand in coordination chemistry and organic electronics due to its unique structural features.
  3. Biological Studies: Employed in enzyme inhibition studies and receptor binding assays to elucidate mechanisms of action and develop new therapeutic agents.
Introduction to Survivin as a Molecular Target in Oncology

Survivin’s Role in Apoptosis Inhibition and Tumorigenesis

Survivin (BIRC5), a pivotal member of the inhibitor of apoptosis (IAP) protein family, functions as a nodal regulator in carcinogenesis through dual mechanisms. It directly suppresses caspase activation in the intrinsic apoptosis pathway by binding to effector caspases-3 and -7, preventing proteolytic processing essential for programmed cell death. Concurrently, survivin regulates mitosis by localizing to the mitotic spindle apparatus during the G2/M phase, where it stabilizes microtubules and promotes chromosomal segregation. This dual functionality creates a permissive environment for unchecked cellular proliferation and genomic instability. Crucially, survivin is undetectable in most terminally differentiated adult tissues but becomes markedly overexpressed during malignant transformation, establishing it as a universal tumor antigen across diverse cancer lineages [4] [8].

Table 1: Key Functional Roles of Survivin in Malignancy

Biological FunctionMolecular MechanismOncogenic Consequence
Apoptosis SuppressionCaspase-3/7 inhibition via BIR domainEvasion of programmed cell death
Mitotic RegulationMicrotubule stabilization during G2/M phaseGenomic instability & aneuploidy
Angiogenesis PromotionVEGF upregulation & endothelial cell survivalTumor neovascularization
Treatment ResistanceCompromised DNA damage responseReduced chemo/radiotherapy efficacy

Survivin Overexpression in Cancer and Correlation with Multidrug Resistance (MDR)

Transcriptional upregulation of survivin occurs in >85% of epithelial malignancies—including breast, lung, colorectal, and pancreatic carcinomas—and correlates directly with adverse clinical outcomes. This overexpression establishes survivin as a molecular lynchpin in multidrug resistance (MDR) through three interconnected mechanisms: (1) By neutralizing therapy-induced caspase activation, survivin circumvents conventional cytotoxic-induced apoptosis; (2) It modulates P-glycoprotein (ABCB1) expression, enhancing efflux of chemotherapeutics like anthracyclines and taxanes; and (3) Survivin maintains cancer stem cell (CSC) populations through Wnt/β-catenin and Hedgehog pathway crosstalk. Clinically, tumors with high survivin expression demonstrate 3.7-fold higher relapse rates after first-line chemotherapy compared to survivin-negative counterparts, underscoring its role in treatment failure [4] [5] [8].

Limitations of Current Survivin Inhibitors and Need for Novel Scaffolds

First-generation survivin inhibitors, including antisense oligonucleotides (LY2181308) and small-molecule antagonists (YM155), face significant pharmacological limitations. YM155, a nucleoside analogue, demonstrates poor blood-brain barrier penetration and rapid plasma clearance (t½ = 2.2 hours) due to extensive glucuronidation. Additionally, its imidazolium-based structure confers dose-limiting hypotension and hepatic toxicity. Novel scaffolds must overcome these limitations while preserving high survivin-binding specificity. Quinoline derivatives present an ideal pharmacophore due to their modular chemistry enabling metal chelation, π-π stacking with survivin’s BIR domain, and tunable lipophilicity for enhanced CNS penetration—addressing critical gaps in current inhibitor profiles [5] [8].

Table 2: Resistance Mechanisms Enabled by Survivin Overexpression

Resistance MechanismFunctional ConsequenceTherapeutic Challenge
Apoptosis blockadeReduced caspase-3/7 activationCytotoxic therapy failure
ABC transporter inductionEnhanced drug effluxSubtherapeutic intracellular concentrations
Cancer stem cell maintenanceTumor repopulation between cyclesDisease recurrence
DNA repair dysregulationTolerance to radiotherapyLocal treatment failure

Properties

CAS Number

1239723-28-4

Product Name

7-(Phenyl(pyrrolidin-1-yl)methyl)quinolin-8-ol

IUPAC Name

7-[phenyl(pyrrolidin-1-yl)methyl]quinolin-8-ol

Molecular Formula

C20H20N2O

Molecular Weight

304.4

InChI

InChI=1S/C20H20N2O/c23-20-17(11-10-15-9-6-12-21-18(15)20)19(22-13-4-5-14-22)16-7-2-1-3-8-16/h1-3,6-12,19,23H,4-5,13-14H2

InChI Key

DMPJVOWKYCKFJN-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(C2=CC=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O

Canonical SMILES

C1CCN(C1)C(C2=CC=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.